REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.BrN1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+].[N:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH2:32][NH2:33]>C(Cl)(Cl)Cl.CN(C=O)C>[N:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH2:32][NH:33][CH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.5116 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5682 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
solid
|
Quantity
|
280.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
168.5 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 22 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (100 g, hexane/ethyl acetate=4/1)
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product (1.0883 g) as a pale yellow solid
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (25 g, chloroform/methanol 25/1)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CNCC1=NC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 298.3 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |